

4-(ethoxycarbonyl)benzoic acid chemical properties

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Compound of Interest

Compound Name: **4-(Ethoxycarbonyl)benzoic acid**

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An In-depth Technical Guide to **4-(Ethoxycarbonyl)benzoic Acid**: Properties, Reactivity, and Applications

Introduction

4-(Ethoxycarbonyl)benzoic acid, also known as monoethyl terephthalate, is a bifunctional aromatic compound that holds significant importance as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and an ethyl ester group at the para positions of a benzene ring, allows for selective chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and advanced materials. This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthetic applications, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

4-(Ethoxycarbonyl)benzoic acid is a solid at room temperature.^[1] The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (both carbonyls) contributes to its crystalline nature and relatively high melting point.

Structural and Identification Data

Property	Value
IUPAC Name	4-(ethoxycarbonyl)benzoic acid
CAS Number	713-57-5[2]
Molecular Formula	C ₁₀ H ₁₀ O ₄ [1]
Molecular Weight	194.19 g/mol [3]
Canonical SMILES	CCOC(=O)C1=CC=C(C=C1)C(=O)O
InChI Key	ADFVYWCDAKWKPH-UHFFFAOYSA-N[1]
Synonyms	Monoethyl terephthalate, Terephthalic acid monoethyl ester

Physical and Chemical Properties

Property	Value	Source(s)
Physical Form	Solid / Crystalline Powder	[1]
Melting Point	169.9 °C	[1]
Boiling Point	342 °C at 760 mmHg	[4]
Purity	Typically ≥98%	[1][4]
Storage	Sealed in dry, room temperature conditions	[2]

Synthesis and Reactivity

The synthetic utility of **4-(ethoxycarbonyl)benzoic acid** stems from the differential reactivity of its two functional groups, which can be addressed sequentially.

Synthesis Routes

The most common laboratory and industrial synthesis involves the partial hydrolysis of diethyl terephthalate or the monoesterification of terephthalic acid. The choice of method depends on

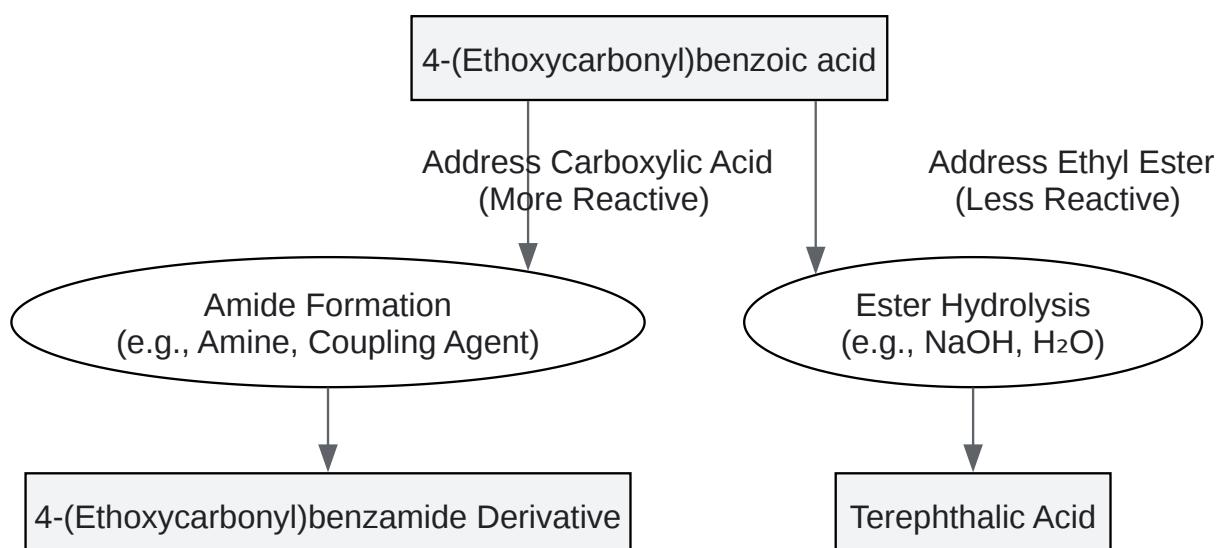
the desired scale and available starting materials. A controlled reaction environment is crucial to prevent the formation of terephthalic acid or unreacted starting material.

Core Reactivity

The molecule's chemistry is dominated by the carboxylic acid and the ethyl ester functionalities.

- **Carboxylic Acid Group:** This group is the more reactive site for many transformations. It can be readily converted into acid chlorides, amides, or other esters, or it can be reduced. This reactivity is central to its use as a building block where the ester group is retained as a less reactive handle or for later modification.
- **Ethyl Ester Group:** The ester is less reactive than the carboxylic acid. It is susceptible to hydrolysis under basic or acidic conditions, typically requiring more forcing conditions than transformations of the free acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution. However, the presence of two deactivating carboxyl-type groups makes these reactions challenging and typically requires harsh conditions.

This differential reactivity allows for a logical synthetic flow, as illustrated below.



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Caption: Logical workflow for selective reactions of **4-(ethoxycarbonyl)benzoic acid**.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of **4-(ethoxycarbonyl)benzoic acid** and its derivatives.

Spectroscopic Data

Technique	Expected Signature
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two doublets in the ~7.9-8.2 ppm region, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.- Ethyl Group: A quartet around ~4.4 ppm (CH₂) and a triplet around ~1.4 ppm (CH₃).- Carboxylic Acid Proton: A very broad singlet, typically >12 ppm, which may not always be observed depending on the solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbons: Two distinct signals in the ~165-175 ppm range for the ester and acid carbonyls.^[5]- Aromatic Carbons: Four signals in the ~129-135 ppm range, with two quaternary carbons and two protonated carbons.^[5]- Ethyl Group: Two signals, one around ~61 ppm (CH₂) and one around ~14 ppm (CH₃).
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Ester): A strong, sharp peak around ~1720 cm⁻¹.^[6]- C=O Stretch (Acid): A strong peak around ~1680 cm⁻¹, often appearing broader than the ester C=O.^[6]- C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 194.- Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 149), loss of the carboxylic acid group (-COOH, m/z = 149), and loss of the entire ester group (-COOC₂H₅, m/z = 121).

Note: Specific chemical shifts can vary based on the solvent and instrument used. The provided data are typical reference values.

Applications in Research and Drug Development

The utility of **4-(ethoxycarbonyl)benzoic acid** lies in its capacity to act as a rigid linker or a key intermediate in the construction of more complex molecules.

Pharmaceutical Synthesis

This compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The carboxylic acid can be coupled with amine-containing fragments to build molecules with amide bonds, a ubiquitous feature in drug candidates. For instance, derivatives of 4-aminobenzoic acid, which can be synthesized from this precursor, are foundational to many local anesthetics like benzocaine.^[7] The synthesis of ethyl 4-aminobenzoate (Benzocaine) often proceeds from the reduction of ethyl 4-nitrobenzoate, which itself can be derived from transformations involving the **4-(ethoxycarbonyl)benzoic acid** scaffold.^{[8][9]}

Materials Science and Coordination Chemistry

In materials science, it serves as a monomer or a functionalizing agent for polymers. In coordination chemistry, it is used to synthesize metal-organic frameworks (MOFs) and coordination polymers. For example, it reacts with barium carbonate to form a two-dimensional barium(II) coordination polymer, demonstrating its utility in creating structured inorganic-organic hybrid materials.^{[10][11]}

Organic Synthesis Intermediate

It is a valuable starting material for producing other important synthetic intermediates.

- Ethyl 4-formylbenzoate: Selective reduction of the carboxylic acid group (or its corresponding acid chloride) yields ethyl 4-formylbenzoate, a key reagent for introducing a benzaldehyde moiety into molecules.^{[12][13][14]}
- Ethyl 4-aminobenzoate: Conversion of the carboxylic acid to an amine via reactions like the Curtius or Hofmann rearrangement provides access to aniline derivatives.^[15]

Safety and Handling

As with any laboratory chemical, proper handling of **4-(ethoxycarbonyl)benzoic acid** is essential to ensure safety.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Recommended Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[[1](#)]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[[1](#)]
- Handling: Avoid breathing dust.[[1](#)] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[[2](#)]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[[1](#)]

Representative Experimental Protocol: Amide Synthesis

This protocol details the synthesis of N-benzyl-4-(ethoxycarbonyl)benzamide, a representative amide coupling reaction that highlights the utility of **4-(ethoxycarbonyl)benzoic acid** in building molecular complexity relevant to drug discovery.

Objective: To synthesize an amide by activating the carboxylic acid group of **4-(ethoxycarbonyl)benzoic acid** and coupling it with benzylamine.

Materials and Reagents

- **4-(Ethoxycarbonyl)benzoic acid**
- Thionyl chloride (SOCl_2)
- Benzylamine
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, condenser, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Procedure

Step 1: Activation to the Acid Chloride

- In a fume hood, add **4-(ethoxycarbonyl)benzoic acid** (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Add an excess of thionyl chloride (e.g., 5.0 eq).
- Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps) to yield the crude 4-(ethoxycarbonyl)benzoyl chloride as an oil or solid. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Step 2: Amide Coupling

- Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane (DCM).
- In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl byproduct.
- Cool the amine solution to 0 °C in an ice bath.
- Add the acid chloride solution dropwise to the stirred amine solution over 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

Step 3: Work-up and Purification

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure N-benzyl-4-(ethoxycarbonyl)benzamide.

Workflow Diagram

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Caption: Experimental workflow for the synthesis of an amide derivative.

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